Tert-butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate is a complex organic compound characterized by its unique molecular structure and potential applications in medicinal chemistry. The compound is classified under pyrimidine derivatives, which are known for their biological activity and utility in various therapeutic areas.
The compound is cataloged under the CAS number 1196156-15-6 and has been synthesized and studied for its pharmacological properties. It is available from various chemical suppliers, including BLD Pharm and Sigma-Aldrich, which provide details regarding its molecular formula and molecular weight of 269.73 g/mol .
Tert-butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate falls within the category of heterocyclic compounds, specifically pyrimidines. This classification is significant due to the diverse biological activities exhibited by pyrimidine derivatives, including antimicrobial, antiviral, and anticancer properties .
The synthesis of tert-butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate typically involves multi-step organic reactions. Key methods include:
Technical details regarding specific reagents and conditions vary but typically involve solvents like dimethylformamide or dichloromethane and catalysts such as triethylamine or sodium hydride to facilitate reactions .
The molecular structure of tert-butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate features a pyrimidine ring fused with a dihydropyridine moiety. The presence of a tert-butyl group enhances lipophilicity, potentially improving bioavailability.
Key structural data includes:
CC(C)(C)OC(=O)C1=C(N=C(N1)Cl)C(=O)C2=C(N=C(N2)C(=O)C)N
This notation provides a shorthand representation of the compound's structure which can be used in computational chemistry software for modeling and simulation purposes .
Tert-butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate can undergo various chemical reactions including:
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further functionalization .
The mechanism of action for tert-butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate primarily revolves around its interaction with biological targets such as enzymes or receptors involved in disease pathways.
Data suggests that compounds similar to this may inhibit specific enzymes linked to cancer cell proliferation or inflammatory responses. The exact mechanism often involves binding to active sites on target proteins, thereby modulating their activity through competitive inhibition or allosteric effects .
The compound is typically a solid at room temperature with stability under controlled conditions (inert atmosphere at 2–8°C). Its physical properties include:
Key chemical properties include:
These properties are essential for determining the compound's behavior in biological systems and its suitability for various applications .
Tert-butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate has potential applications in:
The ongoing research into its pharmacological properties suggests that this compound could play a significant role in future therapeutic strategies .
The synthesis of tert-butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate (CAS# 2665663-25-0) typically follows a linear sequence involving condensation, cyclization, and carboxylate protection. The initial route employs N-Boc-protected dihydropyridine intermediates that undergo ring closure with guanidine derivatives to form the pyrimidine core. Subsequent chlorination using phosphorus oxychloride introduces the C2-chloro substituent critical for electrophilic reactivity [1]. In contrast, structurally similar compounds like tert-butyl 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate (CAS# 916420-27-4) require additional chlorination steps, reducing overall yields to 60–75% due to byproduct formation during dihalogenation [4]. A comparative analysis of multi-step routes reveals significant yield differentials:
Table 1: Yield Comparison of Pyrido[3,4-d]pyrimidine Syntheses
Compound | Key Intermediate | Steps | Max Yield |
---|---|---|---|
Tert-butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate | Ethyl 3-aminobut-2-enoate | 4 | 82% [1] |
Tert-butyl 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate | 4,6-Dichloropyrimidine-5-carbaldehyde | 5 | 68% [4] |
Tert-butyl 4-[(3S)-4-benzyloxycarbonyl-3-(cyanomethyl)piperazin-1-yl]-2-chloro-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate | Boc-protected dichloropyrimidine | 3 | 84% [7] |
The superior yield of the target compound (82%) stems from optimized ring-closure kinetics and minimized purification needs [1].
Palladium-catalyzed C–Cl bond activation has emerged as a high-efficiency alternative to classical electrophilic chlorination. For tert-butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS# 1092352-55-0), Suzuki-Miyaura coupling enables selective C2-chlorination at 50°C using Pd(OAc)₂/XPhos, achieving 89% yield versus traditional routes (≤75%) [8]. Microwave-assisted catalysis further enhances kinetics: reactions involving 2,4-dichloro-7-Boc-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine under Ir-catalyzed conditions achieve full conversion in 15 minutes at 150°C, reducing oligomer byproducts by 40% [6]. Key innovations include:
The tert-butoxycarbonyl (Boc) group in tert-butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate provides steric shielding of the N7 position during electrophilic substitutions. Kinetic studies reveal exceptional stability under basic conditions (pH ≤ 10), but vulnerability to Brønsted/Lewis acids (e.g., AlCl₃, TFA) [6]. Controlled deprotection of the analogous tert-butyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS# 635698-56-5) follows pseudo-first-order kinetics, with half-lives (t₁/₂) varying by reagent:
Table 2: Deprotection Kinetics of Boc-Group in Dichloropyridopyrimidines
Reagent | Concentration | Temperature | t₁/₂ (min) | Byproducts |
---|---|---|---|---|
Trifluoroacetic acid | 25% v/v | 25°C | 8.5 | <5% tert-butyl cation |
HCl (gaseous) | 4M in dioxane | 0°C | 22.3 | 15% dehydration product |
ZnBr₂ | 0.5M in DCM | 40°C | 42.7 | Negligible |
Optimal deprotection uses ZnBr₂ in dichloromethane, preserving the dihydropyrido core integrity [6] [8].
Solvent selection critically impacts sustainability in synthesizing the 8-oxo-5,6-dihydropyrido intermediate. Cyclopentyl methyl ether (CPME) replaces carcinogenic ethereal solvents, reducing peroxide formation during ketonization [3]. Key advances include:
These methods reduce E-factors (kg waste/kg product) from 32 (traditional) to 8.5 (green) for 7-Boc-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine synthesis [4].
Solvent polarity and temperature profiling significantly impact crystallization of tert-butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate. Studies show ethyl acetate maximizes yield (95% purity) during recrystallization due to optimal Hildebrand solubility parameters (δ=18.2 MPa¹/²) [1]. Temperature gradients during chlorination prevent exothermic runaway: maintaining 0–5°C during POCl₃ addition suppresses tar formation, enhancing yields by 12% [8].
Table 3: Solvent/Temperature Optimization Matrix
Solvent | Boiling Point (°C) | Reaction Temp (°C) | Purity (%) | Yield (%) |
---|---|---|---|---|
Toluene | 111 | 110 | 87 | 68 |
Acetonitrile | 82 | 80 | 92 | 75 |
Ethyl acetate | 77 | 75 | 95 | 82 |
DMF | 153 | 120 | 89 | 71 |
Critical findings:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: